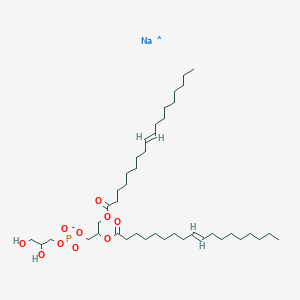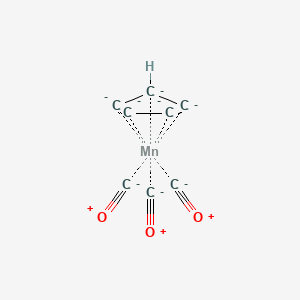
carbon monoxide;cyclopenta-1,3-diene;manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide;cyclopenta-1,3-diene;manganese is an organometallic compound with the molecular formula C8H5MnO3 It is a coordination complex where manganese is bonded to carbon monoxide and cyclopenta-1,3-diene ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cyclopenta-1,3-diene;manganese typically involves the reaction of cyclopentadiene with manganese carbonyl compounds. One common method is the reaction of cyclopentadienyl sodium with manganese pentacarbonyl under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are often employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbon monoxide;cyclopenta-1,3-diene;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: Ligands such as carbon monoxide or cyclopenta-1,3-diene can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese oxides, while substitution reactions can produce a variety of manganese complexes with different ligands.
Applications De Recherche Scientifique
Carbon monoxide;cyclopenta-1,3-diene;manganese has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds.
Mécanisme D'action
The mechanism of action of carbon monoxide;cyclopenta-1,3-diene;manganese involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbon monoxide;manganese;5-methylcyclopenta-1,3-diene: This compound has a similar structure but with a methyl group on the cyclopenta-1,3-diene ligand.
Manganese, tricarbonyl (methylcyclopentadienyl): Another related compound with a different ligand arrangement.
Uniqueness
Carbon monoxide;cyclopenta-1,3-diene;manganese is unique due to its specific ligand combination and the resulting chemical properties
Propriétés
Formule moléculaire |
C8HMnO3-5 |
|---|---|
Poids moléculaire |
200.03 g/mol |
Nom IUPAC |
carbon monoxide;cyclopenta-1,3-diene;manganese |
InChI |
InChI=1S/C5H.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1H;;;;/q-5;;;; |
Clé InChI |
ZRWCMMSBWSRGHO-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Benzyl-2-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]tridec-3-en-8-one](/img/structure/B12354942.png)
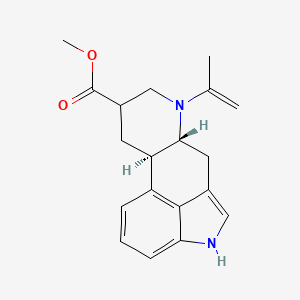

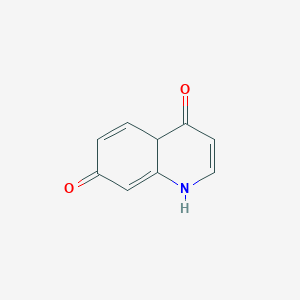
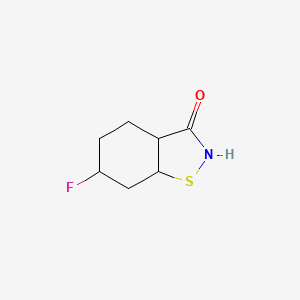

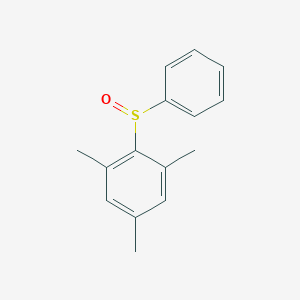
![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B12354981.png)
![6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12354982.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride](/img/structure/B12354983.png)
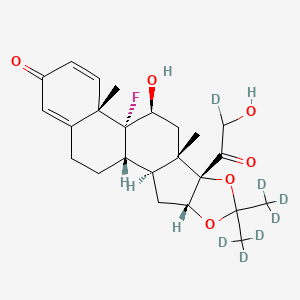
![3aH-furo[3,2-c]pyridin-4-imine](/img/structure/B12355004.png)
![2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate](/img/structure/B12355006.png)
